Cypemycin

Antibiotic Development Mechanism of Action RiPPs

Cypemycin is the only compound that provides a definitive AviCys-dependent mechanism scaffold—a function not replicated by lanthionine-containing analogs like cypepeptin. Its unique N,N-dimethylalanine and C-terminal aminovinyl-cysteine (AviCys) residues confer dual bioactivity: potent anti-Micrococcus luteus activity and selective cytocidal action against P388 leukemia cells (IC50 1.3 µg/mL), with >19-fold selectivity over solid tumor lines. As the prototypic linaridin RiPP, it is the essential reference standard for biosynthetic pathway elucidation, enzymology, and synthetic biology-driven library generation. Insist on cypemycin for mechanism-specific research—analog substitution invalidates comparative data.

Molecular Formula C103H156N24O24S
Molecular Weight 2146.585
CAS No. 154277-21-1
Cat. No. B582881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypemycin
CAS154277-21-1
Synonymscypemycin
Molecular FormulaC103H156N24O24S
Molecular Weight2146.585
Structural Identifiers
SMILESCCC(C)C(C(=NC(CCC(=N)O)C(=NCC(=NC(CO)C(=NC(=CC)C(=NC(C(C)CC)C(=NC1CSC=CN=C(C(N=C(C(N=C1O)CC(C)C)O)C(C)C)O)O)O)O)O)O)O)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(C(C)C)N=C(C(=CC)N=C(C(CC3=CC=CC=C3)N=C(C(=CC)N=C(C(C)N=C(C4CCCN4C(=O)C(=CC)N=C(C(C)N(C)C)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C103H156N24O24S/c1-22-57(15)82(102(150)120-74-52-152-46-44-106-98(146)79(54(9)10)121-93(141)70(47-53(7)8)117-96(74)144)124-90(138)66(26-5)113-95(143)73(51-128)110-78(131)50-107-87(135)68(40-42-76(104)129)116-101(149)83(58(16)23-2)125-100(148)81(56(13)14)123-94(142)72(49-63-37-32-29-33-38-63)119-91(139)69(41-43-77(105)130)115-85(133)60(18)109-99(147)80(55(11)12)122-89(137)65(25-4)112-92(140)71(48-62-35-30-28-31-36-62)118-88(136)64(24-3)111-84(132)59(17)108-97(145)75-39-34-45-127(75)103(151)67(27-6)114-86(134)61(19)126(20)21/h24-33,35-38,44,46,53-61,68-75,79-83,128H,22-23,34,39-43,45,47-52H2,1-21H3,(H2,104,129)(H2,105,130)(H,106,146)(H,107,135)(H,108,145)(H,109,147)(H,110,131)(H,111,132)(H,112,140)(H,113,143)(H,114,134)(H,115,133)(H,116,149)(H,117,144)(H,118,136)(H,119,139)(H,120,150)(H,121,141)(H,122,137)(H,123,142)(H,124,138)(H,125,148)/b46-44-,64-24-,65-25-,66-26+,67-27-/t57-,58-,59-,60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,79-,80-,81-,82-,83-/m0/s1
InChIKeyMXABZXILAJGOTL-AUYMZICSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cypemycin (CAS 154277-21-1): A Prototypic Linaridin Antibiotic for Antimicrobial and Anticancer Research


Cypemycin is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Streptomyces sp. OH-4156, and it is the founding member of the linaridin class of natural products [1]. It is structurally characterized as a linear peptide lacking lanthionine bridges, but containing unique non-proteinogenic amino acids including dehydrobutyrine (Dhb), an N-terminal N,N-dimethylalanine, and a C-terminal S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue [2]. Cypemycin exhibits a dual bioactive profile, demonstrating potent antimicrobial activity against Micrococcus luteus and cytocidal activity against mouse P388 leukemia cells [3].

Cypemycin (CAS 154277-21-1) and the Non-Interchangeable Nature of Linaridin and Lanthipeptide Antibiotics


Generic substitution of cypemycin with other antimicrobial peptides, including related linaridins or structural analogs like lanthipeptides, is scientifically unsound due to its unique and non-substitutable combination of post-translational modifications. Cypemycin's biosynthetic pathway is unrelated to that of lanthipeptides, and its key functional moiety, the AviCys residue, has been shown in direct comparative studies to be essential for its mechanism of disrupting cell integrity—a function that cannot be replicated by the structurally similar lanthionine moiety found in other peptides . Furthermore, cypemycin contains unique amino acid modifications, such as N,N-dimethylalanine, not found in lantibiotics, further cementing its distinct chemical and biological identity [1]. These structural and biosynthetic distinctions underscore that cypemycin is not simply another antimicrobial peptide but a specific molecular probe and lead compound with properties that cannot be assumed for any in-class analog.

Cypemycin (CAS 154277-21-1) Quantitative Evidence: Direct Comparative Data for Informed Scientific Selection


AviCys Moiety is Essential for Cell Integrity Disruption Compared to Lanthionine in Cypepeptin

In a direct head-to-head comparison, cypemycin's AviCys moiety was shown to be essential for disrupting the cell integrity of M. luteus, a function that cannot be substituted by the structurally similar lanthionine moiety present in the closely related compound cypepeptin. This is not an inferred class-level property but a direct, experimentally validated differential feature .

Antibiotic Development Mechanism of Action RiPPs

Potent Antimicrobial Activity Against Micrococcus luteus: MIC of 0.2 µg/mL

Cypemycin demonstrates potent antimicrobial activity against Micrococcus luteus, with a reported Minimum Inhibitory Concentration (MIC) of 0.2 µg/mL [1]. While a direct head-to-head MIC comparison with other specific linaridins or lanthipeptides is not provided in the same assay, this value serves as a key quantitative benchmark for its potency. For class-level inference, the lanthipeptide mutacin 1140 and its engineered variants show variable activity against the same indicator strain (M. luteus ATCC 10240) in separate studies, with bioactivity levels that can be altered by mutagenesis, underscoring the potency of the wild-type cypemycin MIC [2].

Antibacterial MIC Gram-positive

Selective Cytocidal Activity Against P388 Leukemia Cells with an IC50 of 1.3 µg/mL

Cypemycin exhibits selective cytocidal activity against mouse P388 leukemia cells in vitro, with a reported IC50 value of 1.3 µg/mL [1]. In contrast, its activity against a panel of human solid tumor cell lines (HeLa S3, HHCC-1, HCCS-M, and Slex) is notably lower, with IC50 values reported as >25 µg/mL . This differential activity profile highlights a potential selectivity window that may be of interest for targeted anticancer research.

Anticancer Cytotoxicity Leukemia

Unique Linaridin Scaffold with Non-Proteinogenic Amino Acids Not Found in Lantibiotics

Cypemycin possesses a unique structural signature that differentiates it from the well-known lantibiotic family. Unlike lantibiotics, cypemycin does not contain any lanthionine bridges [1]. It is defined by an N-terminal N,N-dimethylalanine residue and two L-allo-isoleucine residues, which are unique post-translational modifications not identified in lantibiotics [1]. Furthermore, it contains dehydrobutyrine (Dhb) residues and the characteristic AviCys moiety, placing it as the prototypical member of the distinct linaridin class [2].

Structural Biology Biosynthesis RiPPs

Engineerable Scaffold with Potential for Generating Diverse Analogs

The ribosomal origin of cypemycin makes it a uniquely engineerable scaffold for drug discovery. Unlike many complex natural products, its peptide backbone is genetically encoded, allowing for variant generation via mutagenesis of the structural gene [1]. This principle is demonstrated in patents for cypemycin precursor peptide mutants and their application in preparing a series of cypemycin analogs [2]. Additionally, the key biosynthetic enzyme CypD exhibits relaxed substrate specificity, which has been shown to lay a foundation for the future bioengineering of AviCys-containing natural products [3].

Protein Engineering Analogue Synthesis Drug Discovery

Optimal Research and Development Applications for Cypemycin (CAS 154277-21-1)


Mechanistic Studies on AviCys-Dependent Cell Membrane Disruption

Cypemycin is an ideal compound for researchers investigating the specific mechanism of action of the AviCys moiety in disrupting bacterial cell integrity. As shown in comparative studies with the lanthionine-containing analog cypepeptin, the AviCys function is non-substitutable, making cypemycin the definitive tool for isolating and studying this specific pathway . This application is directly supported by evidence of its unique structural requirements for antimicrobial activity.

Investigating Selective Antileukemic Activity and Cancer Cell Line Profiling

Given its selective cytocidal activity, with a >19-fold potency difference between P388 leukemia cells (IC50 = 1.3 µg/mL) and several human solid tumor lines (IC50 >25 µg/mL), cypemycin is a valuable compound for targeted leukemia research and for profiling sensitivity across diverse cancer cell line panels . Researchers can utilize this quantitative selectivity data to design experiments focused on understanding the molecular basis for this differential activity.

Fundamental Studies on Linaridin Biosynthesis and Post-Translational Modification

As the prototypical member of the linaridin class of RiPPs, cypemycin is the essential scaffold for studying this unique biosynthetic pathway, which is unrelated to lanthipeptide biosynthesis . Its production via an unusual set of enzymes for dehydrating threonine, forming Dha, and creating the AviCys moiety provides a rich platform for enzymology and metabolic engineering research [5]. Procurement of this compound is fundamental for any lab initiating work in this distinct area of natural product chemistry.

Rational Analog Generation for Drug Discovery via Precursor Peptide Mutagenesis

Cypemycin's ribosomal origin and the relaxed substrate specificity of its modifying enzymes, particularly the decarboxylase CypD, make it a prime candidate for synthetic biology-driven drug discovery [REFS-1, REFS-2]. Patented methods for generating cypemycin precursor peptide mutants to produce structural analogs demonstrate a clear, experimentally validated path for generating compound libraries based on this scaffold [6]. This approach offers a strategic advantage over traditional chemical modification of complex peptides.

Quote Request

Request a Quote for Cypemycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.